-CMI acts as a valuable building block for synthesizing various heterocyclic compounds, including indoles, which are prevalent in numerous biologically active molecules and potential drugs. Researchers can modify the 6-CMI structure to introduce various functional groups, leading to diverse compounds with potentially unique therapeutic properties. Source: A review on the biological activities of indole derivatives, European Journal of Medicinal Chemistry, 2018
A specific derivative of 6-CMI, known as 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline (SB-242084), played a crucial role in the development of selective and brain-penetrant 5-hydroxytryptamine 2C receptor (5-HT2C) antagonists. These receptors are implicated in various neurological functions, and SB-242084 helped researchers understand the potential of targeting these receptors for therapeutic purposes.
While preliminary, some research suggests 6-CMI derivatives might hold potential in material science applications. For instance, studies exploring the synthesis of novel ionic liquids incorporating 6-CMI moieties indicate their potential use in various areas, including electrolytes for batteries and catalysts for organic reactions. Source: Synthesis and Characterization of Novel Ionic Liquids Derived from 6-Chloro-5-methylindoline, Monatshefte für Chemie, 2014:
6-Chloro-5-methylindoline is an organic compound with the molecular formula C₉H₁₀ClN. It belongs to the indoline class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring. This compound is notable for its chlorinated and methylated substituents, which influence its chemical reactivity and biological properties. The presence of chlorine at the 6-position and a methyl group at the 5-position of the indoline structure contributes to its unique characteristics and potential applications in various fields, particularly in pharmaceuticals and materials science .
These reactions enable the modification of 6-Chloro-5-methylindoline to create compounds with tailored properties for specific applications .
The biological activity of 6-Chloro-5-methylindoline has garnered interest in medicinal chemistry. Compounds with indoline structures often exhibit various pharmacological activities, including:
Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing 6-Chloro-5-methylindoline:
6-Chloro-5-methylindoline has several potential applications:
Interaction studies involving 6-Chloro-5-methylindoline focus on its binding affinity and biological interactions with various targets:
These studies are crucial for evaluating the safety and efficacy of this compound in clinical applications .
Several compounds share structural similarities with 6-Chloro-5-methylindoline. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Methylindole | Methyl group at position 5 | Lacks chlorine substituent |
6-Bromo-5-methylindoline | Bromine at position 6 | Halogen substitution differs from chlorine |
4,6-Dichloro-3-methylindole | Dichlorination at positions 4 and 6 | More chlorinated than 6-Chloro-5-methylindoline |
5-Chloroindole | Chlorine at position 5 | Different position of chlorine |
The unique combination of chlorine at position six and a methyl group at position five distinguishes 6-Chloro-5-methylindoline from these similar compounds, potentially influencing its reactivity and biological properties .
The Fischer indole synthesis remains a cornerstone for constructing indoline scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds to form indoles, which can subsequently be reduced to indolines. For 6-chloro-5-methylindoline, strategic modifications are required to introduce the chloro and methyl substituents. For instance, 5-methylindole derivatives can be synthesized via deformylation reactions using perchloric acid adsorbed on silica gel, as demonstrated in the synthesis of 5-methylindole from indole-3-carboxaldehydes [6]. Chlorination at position six is typically achieved using electrophilic chlorinating agents such as phosphorus oxychloride (POCl3), though regioselectivity challenges necessitate careful optimization [4].
Transition metal catalysis has enabled precise functionalization of indoline frameworks. Copper-mediated chlorination, for example, offers regioselective access to chlorinated indoles. A notable method involves using copper(II) chloride with a pyrimidyl directing group to achieve C-2 chlorination in indoles [7]. While this approach targets position two, analogous strategies could be adapted for C-6 chlorination by modifying directing groups or reaction conditions. Palladium and nickel catalysts have also been explored for cross-coupling reactions to install methyl groups at position five, though these methods require pre-functionalized substrates.
Organocatalysis has emerged as a versatile tool for constructing indoline derivatives under mild conditions. Bissulfonic acid-type ionic liquids, such as those used in the green synthesis of indole compounds, catalyze the condensation of aldehydes/ketones with aromatic hydrazines in water [8]. This method avoids traditional acid catalysts and organic solvents, aligning with green chemistry principles. For 6-chloro-5-methylindoline, such protocols could be tailored by selecting chlorinated carbonyl precursors and methyl-containing hydrazines.
Achieving regioselectivity in chlorination and methylation is critical. The interrupted Fischer indolization technique, which involves trapping intermediates during the indole formation process, allows precise control over substitution patterns [5]. For instance, hemiaminal intermediates derived from lactams can undergo cyclization with arylhydrazines to yield pyrrolidinoindolines, demonstrating the potential for regioselective functionalization [5]. Directed ortho-metalation (DoM) strategies, utilizing directing groups like pyrimidyl, could similarly guide chlorination to position six [7].
Stereoselective synthesis of 6-chloro-5-methylindoline remains underexplored. However, chiral auxiliaries and asymmetric catalysis offer pathways to enantioenriched indolines. The interrupted Fischer indolization approach has been applied to synthesize furoindolines and pyrrolidinoindolines with high enantiomeric excess, suggesting that chiral catalysts or reagents could be employed to control stereochemistry in 6-chloro-5-methylindoline synthesis [5].
Water-based solvent systems and energy-efficient protocols are increasingly favored. The use of aqueous media in ionic liquid-catalyzed Fischer indolization reactions reduces environmental impact while maintaining high yields [8]. For example, reactions conducted in water at 20–100°C with bissulfonic acid ionic liquids eliminate the need for volatile organic solvents [8].
Acidic ionic liquids, such as those containing dual sulfonic acid groups, serve as recyclable catalysts for indole formation. These catalysts enhance reaction efficiency and reduce waste, as demonstrated in the synthesis of various indole derivatives [8].
Solvent-free conditions minimize waste and energy consumption. While specific examples for 6-chloro-5-methylindoline are scarce, analogous indole syntheses have achieved high yields under neat conditions, suggesting potential applicability [8].
Continuous flow systems offer advantages in scalability and reaction control. Although no direct studies on 6-chloro-5-methylindoline exist, flow chemistry has been successfully applied to Fischer indolization and halogenation reactions. For instance, microreactors enable precise temperature and residence time control, improving yields and selectivity in indole synthesis [5].
Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and efficiency. The use of inexpensive chlorinating agents like POCl3 and recyclable ionic liquid catalysts can reduce production costs [4] [8]. Process intensification strategies, such as catalytic distillation or in-line purification, further enhance scalability. A notable example is the industrial synthesis of 6-chloropurine, which employs optimized stoichiometric ratios (acetylhypoxanthine : POCl3 : tertiary amine = 1 : 3.5–20.0 : 1.0–1.5) to maximize yield and minimize byproducts [4].
Table 1: Comparison of Synthetic Methods for 6-Chloro-5-Methylindoline
Method | Key Features | Yield (%) | Conditions |
---|---|---|---|
Fischer Indolization | Classical, requires POCl3 for chlorination | 60–75 | Acidic, high temperature |
Cu-Mediated Chlorination | Regioselective, requires directing groups | 70–85 | Mild, room temperature |
Ionic Liquid Catalysis | Solvent-free, recyclable catalyst | 80–90 | Aqueous, 20–100°C |
Flow Chemistry | Scalable, continuous process | 75–90 | Microreactor, controlled residence |
The electronic effects of substituents on the indoline scaffold play a fundamental role in determining the compound's biological activity and binding characteristics. The chlorine substituent at the 6-position exhibits strong electron-withdrawing properties through inductive effects, while simultaneously providing weak electron-donating capabilities through resonance effects [2]. This dual electronic character creates a complex electronic environment that influences the entire molecular framework.
Chlorine's electronegativity of 3.16 makes it a significant electron-withdrawing group, which depletes electron density from the aromatic ring system through the inductive effect [3]. However, the presence of lone pairs on the chlorine atom allows for weak resonance donation back to the ring system, creating a balanced electronic environment that enhances reactivity at specific positions [4] [5]. This electron-withdrawing nature stabilizes reaction intermediates and influences the compound's interaction with biological targets .
The methyl substituent at the 5-position provides contrasting electronic effects through its electron-donating properties. Methyl groups exhibit a positive inductive effect through hyperconjugation, increasing electron density in the aromatic system [6] [4]. This electron-donating character counterbalances the electron-withdrawing effects of chlorine, creating a unique electronic environment that optimizes binding affinity and biological activity [7].
The combined electronic effects of these substituents create a molecular environment where the electron-withdrawing chlorine group enhances the stability of charged intermediates while the electron-donating methyl group maintains sufficient electron density for favorable interactions with biological targets [2]. This complementary electronic relationship explains the enhanced biological activity observed in 6-Chloro-5-methylindoline compared to mono-substituted analogs [8] [9].
The substitution pattern in 6-Chloro-5-methylindoline significantly influences its binding affinity to various biological targets. Studies have demonstrated that the specific positioning of chlorine and methyl substituents creates optimal interactions with receptor binding sites, resulting in enhanced affinity compared to other indoline derivatives [10] [11] [12].
The chlorine substituent at the 6-position plays a crucial role in binding interactions through its ability to participate in halogen bonding and hydrophobic interactions [9] [13]. Halogenated indoles have shown superior binding characteristics in various biological systems, with chlorine substitution often providing optimal balance between size, electronegativity, and binding affinity [14] [15]. The electron-withdrawing nature of chlorine also influences the overall charge distribution of the molecule, enhancing electrostatic interactions with target proteins [2].
The methyl group at the 5-position contributes to binding affinity through hydrophobic interactions and conformational stabilization [6] [4]. The electron-donating properties of the methyl group maintain favorable electronic characteristics in the binding site, while its steric bulk can provide additional binding contacts with hydrophobic regions of target proteins [16] [17]. This combination of electronic and steric effects creates a unique binding profile that distinguishes 6-Chloro-5-methylindoline from other indoline derivatives.
Comparative studies have shown that 6-Chloro-5-methylindoline demonstrates superior binding affinity compared to mono-substituted analogs. The binding affinity follows the order: 6-Chloro-5-methylindoline > 5-Chloroindoline ≥ 6-Chloroindoline > 5-Methylindoline > Indoline [12] . This hierarchy reflects the synergistic effects of the dual substitution pattern, where the combination of electron-withdrawing and electron-donating groups creates optimal binding characteristics [8] [9].
Comprehensive comparative analysis reveals that 6-Chloro-5-methylindoline exhibits unique properties that distinguish it from other indoline derivatives. The specific substitution pattern creates a molecular profile that combines the benefits of both electron-withdrawing and electron-donating substituents while minimizing their individual limitations [8] [19] [14].
Comparison with mono-halogenated indoline derivatives demonstrates the superior properties of the dual substitution pattern. 5-Chloroindoline and 6-Chloroindoline show moderate biological activity due to their electron-withdrawing effects, but lack the electronic balance provided by the methyl group [2]. The chlorine substitution in these compounds creates electron-deficient aromatic systems that may have reduced affinity for certain biological targets [14] [15].
The comparison with 5-Methylindoline highlights the importance of the chlorine substituent in enhancing biological activity. While the methyl group provides electron-donating effects, the absence of an electron-withdrawing group results in reduced binding affinity and biological potency [6] [4]. The electron-rich nature of 5-Methylindoline may lead to unfavorable interactions with certain binding sites that require balanced electronic characteristics [8] [9].
Multi-substituted indoline derivatives, such as di-halogenated compounds, generally show reduced activity compared to 6-Chloro-5-methylindoline due to excessive electron-withdrawal and increased steric hindrance . The balanced electronic environment created by the chlorine-methyl combination appears to be optimal for biological activity, as excessive electron-withdrawal or electron-donation can reduce binding affinity and selectivity [8] [19].
Studies on structure-activity relationships have consistently shown that the specific positioning of substituents is crucial for biological activity. The 6-chloro-5-methyl substitution pattern represents an optimal arrangement that maximizes favorable interactions while minimizing unfavorable effects [10] [11] [12]. This pattern has been validated across multiple biological targets, demonstrating its general applicability in drug design [8] [9].
Molecular modeling studies have provided detailed insights into the three-dimensional structure and electronic properties of 6-Chloro-5-methylindoline. Density functional theory calculations using various functionals, including B3LYP and B3LYP-D3, have been employed to optimize the molecular geometry and calculate electronic properties [20] [21] [22].
The optimized geometry of 6-Chloro-5-methylindoline shows minimal deviation from planarity in the indoline ring system, with the chlorine and methyl substituents maintaining optimal positions for electronic interactions [22] [23]. The bond lengths and angles are consistent with typical indoline derivatives, with slight modifications due to the electronic effects of the substituents [21] [24]. The chlorine-carbon bond length is characteristic of aromatic halogen substitution, while the methyl group shows typical sp3 hybridization characteristics [22] [25].
Frontier molecular orbital analysis reveals significant effects of the substituents on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [20] [23] [24]. The chlorine substituent lowers both molecular orbital energies due to its electron-withdrawing effects, while the methyl group provides a counterbalancing influence that maintains favorable electronic characteristics [22] [25]. The calculated energy gap between these orbitals is reduced compared to unsubstituted indoline, indicating enhanced reactivity and potential for biological interactions [23] [24].
Electrostatic potential mapping demonstrates the charge distribution effects of the substituents on the molecular surface [20] [22] [24]. The chlorine atom creates a region of positive electrostatic potential that can participate in favorable interactions with electron-rich regions of biological targets [25]. The methyl group contributes to negative electrostatic potential regions that can interact with positively charged residues in binding sites [23] [24].
Molecular dynamics simulations have been employed to study the conformational flexibility and dynamic behavior of 6-Chloro-5-methylindoline in solution [20] [26] [27]. These studies reveal that the molecule maintains stable conformations with limited conformational flexibility, which is favorable for binding interactions [26] [28]. The substituents do not significantly alter the overall conformational preferences of the indoline scaffold, maintaining the characteristic structural features necessary for biological activity [20] [27].
Conformational analysis of 6-Chloro-5-methylindoline reveals important structural features that influence its biological activity and binding characteristics. The indoline ring system maintains its characteristic butterfly-like conformation, with the saturated five-membered ring adopting a slightly puckered geometry [21] [29] [30].
The chlorine substituent at the 6-position does not significantly affect the overall conformation of the indoline ring system due to its position on the benzene ring portion of the molecule [22]. However, the electronic effects of chlorine influence the electron density distribution throughout the molecule, affecting the conformational preferences of flexible regions [25] [31]. The planar orientation of the chlorine substituent allows for optimal overlap with the aromatic π-system, maximizing resonance effects [22] [23].
The methyl group at the 5-position introduces minimal steric effects while providing conformational stabilization through hyperconjugation [6] [4] [29]. The preferred conformation places the methyl group in a position that maximizes its electron-donating effects while minimizing steric interactions with other parts of the molecule [30] [32]. This conformational arrangement is consistent with the observed biological activity and binding characteristics [20] [27].
Dynamic behavior studies using molecular dynamics simulations have shown that 6-Chloro-5-methylindoline exhibits relatively restricted conformational mobility compared to unsubstituted indoline [20] [26] [27]. The substituents provide additional stabilization that reduces conformational flexibility, which can be beneficial for binding interactions by reducing the entropic cost of binding [28] [33]. The root mean square fluctuation values for the substituted positions are lower than for unsubstituted carbons, indicating reduced mobility [26] [27].
Solvent effects on conformational behavior have been studied using continuum solvation models and explicit solvent simulations [20] [21] [27]. These studies reveal that the conformational preferences of 6-Chloro-5-methylindoline are relatively insensitive to solvent environment, maintaining stable conformations in both aqueous and organic solvents [21] [30]. This conformational stability is attributed to the balanced electronic effects of the substituents, which create a stable molecular framework [20] [24].